REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]2[N:8]=[C:9]([CH2:11][N:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)[O:10][C:6]=2[CH:5]=1)([O-])=O.[O-2].[Al+3].[O-2].[O-2].[Al+3].ClCCl.C(O)C>CO>[N:12]1([CH2:11][C:9]2[O:10][C:6]3[CH:5]=[C:4]([NH2:1])[CH:18]=[CH:17][C:7]=3[N:8]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2.3.4.5,6.7|
|
Name
|
6-nitro-2-(pyrrolidin-1-ylmethyl)benzoxazole
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=C(O2)CN2CCCC2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Name
|
dichloromethane ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)CC=1OC2=C(N1)C=CC(=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |